molecular formula C6H14ClNO B6272998 rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride CAS No. 1429305-42-9

rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6272998
CAS No.: 1429305-42-9
M. Wt: 151.6
InChI Key:
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Description

rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopropane ring, which is substituted with an ethoxy group and a methyl group, and an amine group that is protonated to form the hydrochloride salt. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an ethoxy-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring with the desired stereochemistry. The resulting amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis techniques, such as the use of chiral catalysts or chiral auxiliaries, can be employed to obtain the desired stereoisomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride
  • rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride
  • rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride

Uniqueness

rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an ethoxy group and a methyl group on the cyclopropane ring. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1429305-42-9

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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